molecular formula C14H20N2O4 B554749 H-Lys(Z)-OH CAS No. 1155-64-2

H-Lys(Z)-OH

Cat. No.: B554749
CAS No.: 1155-64-2
M. Wt: 280.32 g/mol
InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N
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Description

H-Lys(Z)-OH, also known as Nε-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The benzyloxycarbonyl (Z) group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at a later stage.

Scientific Research Applications

H-Lys(Z)-OH has numerous applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.

    Biomaterials: Incorporated into hydrogels and other biomaterials for tissue engineering and drug delivery applications.

Future Directions

“H-Lys(Z)-OH” continues to be a valuable reagent in the synthesis of peptides . Its future applications may include the development of new antimicrobial agents, as suggested by its use in the creation of SNAPPs .

Biochemical Analysis

Biochemical Properties

H-Lys(Z)-OH is involved in several biochemical reactions, primarily due to its lysine backbone. It interacts with enzymes such as histone deacetylases (HDACs) and histone acetyltransferases (HATs), which regulate the acetylation status of lysine residues on histone proteins . These interactions are essential for the regulation of gene expression, as acetylation and deacetylation of histones influence chromatin structure and accessibility to transcription factors. This compound can also interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and autophagy . By modulating this pathway, this compound can impact protein synthesis, cell cycle progression, and apoptosis. Additionally, it can alter the expression of genes involved in these processes, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can inhibit or activate enzymes such as HDACs, leading to changes in the acetylation status of histone and non-histone proteins . These modifications can alter the conformation and activity of the target proteins, ultimately affecting gene expression and cellular processes. This compound can also interact with other proteins and biomolecules, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, protein synthesis, and cellular metabolism . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as HDACs and HATs, which regulate the acetylation status of lysine residues on histone proteins . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and enzymes, influencing their function and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Z)-OH typically involves the protection of the amino group of lysine with a benzyloxycarbonyl group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Z)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield free lysine.

    Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

    Substitution Reactions: The amino group can be further modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.

    Coupling: Use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: Free lysine.

    Coupling: Peptides with lysine residues.

    Substitution: Modified lysine derivatives.

Comparison with Similar Compounds

Similar Compounds

    H-Lys(Z)-OMe: A methyl ester derivative of H-Lys(Z)-OH, used in similar applications but with different solubility and reactivity properties.

    H-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group, offering different deprotection conditions and stability.

Uniqueness

This compound is unique due to its specific protecting group, which offers selective deprotection under mild conditions. This makes it particularly useful in multi-step peptide synthesis where selective deprotection is crucial.

Properties

IUPAC Name

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25931-47-9
Record name L-Lysine, N6-[(phenylmethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25931-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00921741
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-64-2
Record name ε-(Benzyloxycarbonyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(epsilon)-Carbobenzoxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-benzyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction described in the research paper regarding H-Lys(Z)-OH?

A1: The research paper investigates the use of methanesulfonic acid in peptide synthesis, specifically its ability to selectively remove the benzyloxycarbonyl (Z) protecting group from this compound. The study demonstrates that methanesulfonic acid can effectively cleave the Z group without causing unwanted side reactions, like the formation of H-Lys(Bzl)-OH. [] This selective deprotection is crucial in peptide synthesis as it allows for the controlled addition of amino acids in a specific sequence to build the desired peptide chain.

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